1-(2-Bromobenzyl)piperidin-4-amine dihydrochloride

LogP lipophilicity ortho effect

1-(2-Bromobenzyl)piperidin-4-amine dihydrochloride (CAS 1286274-26-7) is a piperidine derivative featuring a 2-bromobenzyl substituent at the N-1 position and a primary amine at the 4-position, supplied as the dihydrochloride salt with molecular formula C₁₂H₁₉BrCl₂N₂ and molecular weight 342.10 g/mol. It belongs to the benzylpiperidine class, a scaffold recognized in medicinal chemistry for sigma receptor ligand development, CNS probe design, and as a versatile synthetic intermediate for further derivatization.

Molecular Formula C12H19BrCl2N2
Molecular Weight 342.1
CAS No. 1286274-26-7
Cat. No. B2587021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromobenzyl)piperidin-4-amine dihydrochloride
CAS1286274-26-7
Molecular FormulaC12H19BrCl2N2
Molecular Weight342.1
Structural Identifiers
SMILESC1CN(CCC1N)CC2=CC=CC=C2Br.Cl.Cl
InChIInChI=1S/C12H17BrN2.2ClH/c13-12-4-2-1-3-10(12)9-15-7-5-11(14)6-8-15;;/h1-4,11H,5-9,14H2;2*1H
InChIKeyIMGLRMCFFMORLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Bromobenzyl)piperidin-4-amine Dihydrochloride (CAS 1286274-26-7): Procurement-Relevant Baseline Profile


1-(2-Bromobenzyl)piperidin-4-amine dihydrochloride (CAS 1286274-26-7) is a piperidine derivative featuring a 2-bromobenzyl substituent at the N-1 position and a primary amine at the 4-position, supplied as the dihydrochloride salt with molecular formula C₁₂H₁₉BrCl₂N₂ and molecular weight 342.10 g/mol . It belongs to the benzylpiperidine class, a scaffold recognized in medicinal chemistry for sigma receptor ligand development, CNS probe design, and as a versatile synthetic intermediate for further derivatization [1]. Multiple reputable suppliers including Fluorochem, Leyan, and Kishida catalog this compound with purity specifications ranging from 95% to 98%, confirming its commercial availability for research procurement .

Why 1-(2-Bromobenzyl)piperidin-4-amine Dihydrochloride Cannot Be Casually Substituted: Ortho-Substitution Consequences


Within the 1-benzylpiperidin-4-amine family, the position and identity of the aryl substituent critically modulate both physicochemical and biological properties. Replacing the ortho-bromo with a para-bromo isomer alters the molecular LogP from 3.22 to 3.01, a ΔLogP of +0.21 units that reflects differences in dipole moment and solvation . Halogen exchange from bromine to fluorine drops LogP by nearly a full unit (3.22 → 2.39 ), fundamentally changing membrane permeability and protein binding potential. The ortho-bromobenzyl group introduces steric constraints around the piperidine nitrogen that are absent in the para isomer, influencing both the conformational ensemble accessible to the scaffold and its reactivity in downstream synthetic transformations [1]. The dihydrochloride salt form further defines handling, solubility, and storage properties that differ from the free base or mono-hydrochloride variants. These multidimensional differences mean that simple in-class substitution without verification can produce divergent experimental outcomes, undermining SAR continuity and data reproducibility.

1-(2-Bromobenzyl)piperidin-4-amine Dihydrochloride: Comparator-Based Quantitative Differentiation


Lipophilicity Differentiation: Ortho-Bromo LogP Exceeds Para-Bromo Isomer by 0.21 Units

The computed LogP for 1-(2-bromobenzyl)piperidin-4-amine dihydrochloride (target, ortho-bromo) is 3.22 , compared to 3.01 for the para-bromo isomer 1-(4-bromobenzyl)piperidin-4-amine . The ΔLogP of +0.21 (∼7% increase) is attributable to the ortho-substitution effect, where the bromine's proximity to the benzylic carbon alters the local dipole and reduces aqueous solvation relative to the para isomer. For perspective, the unsubstituted benzyl analog 1-benzylpiperidin-4-amine has a LogP of 1.09 , and the 2-fluoro analog has a LogP of 2.39 , placing the ortho-bromo compound as the most lipophilic member of this comparative set.

LogP lipophilicity ortho effect physicochemical profiling medicinal chemistry

Purity Specification Advantage: 98% Minimum Purity from Leyan vs. 95% for Closest Analogs

The target compound is available at a specified purity of 98% (Leyan, 250 mg and 1 g pack sizes) , representing a 3-percentage-point advantage over the 95% minimum purity commonly specified for the para-bromo isomer (92539-13-4, Sigma-Aldrich/Ambeed) , the meta-bromo isomer (1286263-45-3, Fluorochem) , and the 2-fluoro analog (1185302-61-7, AKSci) . A 95.0% purity specification is also offered for the target compound by Fluorochem and AKSci , indicating that the 98% specification provides a differentiated higher-quality option.

purity quality control HPLC procurement specification salt form integrity

Safety Profile Equivalence Across Ortho-, Meta-, and Para-Bromo Isomers: GHS Hazard Classification

Hazard communication data indicate that the ortho-bromo, meta-bromo, and para-bromo isomers of the 1-(bromobenzyl)piperidin-4-amine dihydrochloride family share an equivalent GHS safety profile. The target ortho-bromo compound carries GHS07 (Harmful/Irritant) with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), as documented by Fluorochem , Leyan , and CymitQuimica . The meta-bromo isomer (CAS 1286263-45-3) and para-bromo isomer (CAS 1286264-50-3) carry identical GHS classifications. This contrasts with the 2-fluoro analog (CAS 1185302-61-7), which is classified as non-hazardous for transport by AKSci , representing a distinct handling advantage for the fluorinated compound.

GHS classification safety data handling requirements H-statements risk assessment

Sigma Receptor Ligand Scaffold: Ortho-Bromobenzyl Substitution Is Explicitly Claimed in Patent SAR

US Patent US5698553, which claims benzylpiperidine derivatives as sigma receptor ligands, explicitly enumerates 2-bromobenzyl, 3-bromobenzyl, and 4-bromobenzyl as preferred substituents within a single Markush claim, alongside fluoro, chloro, and iodo analogs [1]. This establishes that the 2-bromobenzyl group—the defining substituent of the target compound—falls within the claimed pharmacophoric space for sigma receptor affinity. The patent further describes these compounds as useful for treating psychotic disorders involving the dopamine system [2]. A subsequent patent application (US5753679) reinforces the therapeutic relevance of ortho-substituted benzylpiperidines in dopaminergic indications [2]. In contrast, the unsubstituted 1-benzylpiperidin-4-amine (LogP = 1.09 ) lacks the halogen necessary for the halogen-bonding interactions implicated in sigma receptor binding [3], and the 2-fluoro analog (LogP = 2.39) presents different electronic character despite occupying the same substitution position.

sigma receptor benzylpiperidine structure-activity relationship CNS patent landscape

Ortho-Bromo Enables Unique Synthetic Utility: Intramolecular Buchwald-Hartwig Cyclization to Benzomorphans

The ortho-bromobenzyl group enables a synthetic transformation that is sterically inaccessible to the para-bromo and meta-bromo isomers: intramolecular Buchwald-Hartwig N-arylation to form tricyclic benzomorphan derivatives. Research demonstrates that alkylation of piperidones with ortho-bromobenzyl bromides provides substrates that, in the presence of a palladium catalyst, a sterically hindered phosphane ligand, and a base, undergo C-N bond formation to yield benzomorphan analogues [1]. This cyclization is geometrically feasible only for the ortho isomer, as the bromine must be positioned to allow intramolecular attack by the piperidine nitrogen. The para- and meta-bromo isomers cannot undergo this transformation and are instead limited to intermolecular coupling reactions. The 2-fluoro analog would similarly be incapable of this transformation under typical Buchwald-Hartwig conditions due to the higher bond dissociation energy of the C-F bond versus C-Br.

Buchwald-Hartwig benzomorphan intramolecular cyclization ortho-bromobenzyl palladium catalysis

1-(2-Bromobenzyl)piperidin-4-amine Dihydrochloride: Evidence-Backed Application Scenarios


Sigma Receptor Ligand SAR Library Construction (CNS Drug Discovery)

For medicinal chemistry teams building benzylpiperidine-based SAR libraries targeting sigma-1 and sigma-2 receptors, this compound provides the ortho-bromobenzyl substitution pattern explicitly claimed in US5698553 as a preferred embodiment for sigma receptor binding [1]. Its LogP of 3.22 places it as the most lipophilic member among comparable halogenated benzylpiperidin-4-amines (para-Br LogP: 3.01; 2-F LogP: 2.39), enabling systematic exploration of how incremental lipophilicity modulates sigma receptor subtype selectivity, blood-brain barrier penetration, and off-target binding profiles . The 98% purity specification from Leyan minimizes confounding impurity-driven assay artifacts , and the dihydrochloride salt form ensures consistent solubility in aqueous biological assay media.

Ortho-Directed Intramolecular Cyclization to Benzomorphan Scaffolds

Synthetic chemistry groups pursuing benzomorphan-based tricyclic scaffolds for opioid receptor or CNS target programs should prioritize this ortho-bromo compound because it uniquely enables intramolecular Buchwald-Hartwig N-arylation at the benzyl 2-position, a cyclization inaccessible to para-bromo, meta-bromo, and fluoro analogs [2]. The free 4-amine group serves as a secondary functionalization handle, allowing sequential derivatization (e.g., amide coupling, reductive amination) before or after the cyclization step. Procuring the 98% purity grade reduces the risk of catalyst-poisoning impurities that could compromise palladium-catalyzed reaction yields.

Physicochemical Property Calibration in CNS MPO Optimization Campaigns

Teams optimizing CNS multiparameter optimization (MPO) scores for brain-penetrant candidates can use this compound as a high-LogP benchmark within a matched molecular pair analysis. With a LogP of 3.22, TPSA of 29.26, and one H-bond donor, it provides a quantitative reference point at the upper lipophilicity boundary of the benzylpiperidin-4-amine chemical space, contrasting with the 2-fluoro analog (LogP 2.39) at the lower boundary and the unsubstituted benzyl analog (LogP 1.09) as the minimum . The dihydrochloride salt ensures consistent physicochemical measurements by avoiding free-base variability in protonation state.

Bromine-Specific Radiochemical or Heavy-Atom Derivatization Studies

The presence of bromine at the ortho position provides a heavy-atom handle for X-ray crystallographic phasing (SAD/MAD), mass spectrometry tagging (distinctive Br isotope pattern: ⁷⁹Br/⁸¹Br ∼1:1), or as a precursor for radiohalogen exchange reactions (e.g., ⁷⁶Br for PET imaging). While all three bromo isomers offer the bromine isotopic signature, only the ortho isomer enables the tandem use of the bromine for both synthetic cyclization (Buchwald-Hartwig) and subsequent heavy-atom applications on the cyclized product. Comparable fluorinated analogs lack this heavy-atom utility entirely.

Quote Request

Request a Quote for 1-(2-Bromobenzyl)piperidin-4-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.